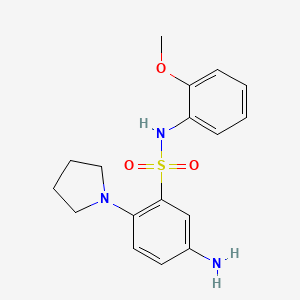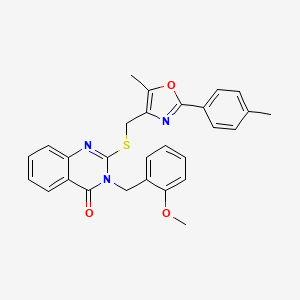
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also has fluorophenyl groups, which are aromatic rings with fluorine atoms, and a trifluoromethoxy group, which is an ether group with three fluorine atoms attached to the carbon .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thiazepane ring might undergo reactions at the sulfur or nitrogen atom, while the fluorophenyl and trifluoromethoxy groups might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might increase its stability and change its polarity . The exact properties would need to be determined experimentally.Scientific Research Applications
Synthesis and Photostability Enhancement
Fluorinated compounds, including those similar to the subject chemical, have been synthesized to enhance photostability and improve spectroscopic properties. For instance, Woydziak et al. (2012) developed a method for the synthesis of fluorinated benzophenones and related compounds, which could serve as precursors to novel fluorophores with tunable absorption and emission spectra. This research has potential applications in the development of advanced imaging agents and materials with specific optical properties (Woydziak, Fu, & Peterson, 2012).
Molecular Structure Analysis
Research on the molecular structure and properties of related fluorinated compounds has been conducted to understand their physicochemical characteristics better. Huang et al. (2021) performed a detailed study involving crystal structure and DFT analysis of fluorophenyl methanone compounds, revealing insights into their molecular electrostatic potential and frontier molecular orbitals. Such studies are crucial for designing compounds with desired chemical and physical properties for use in pharmaceuticals and material science (Huang et al., 2021).
Antagonistic Activity Exploration
Chrovian et al. (2018) explored the synthesis of P2X7 antagonists, featuring a challenging chiral center. Their research identified compounds with significant receptor occupancy, leading to their consideration as clinical candidates for mood disorder treatments. This highlights the potential therapeutic applications of fluorophenyl methanone derivatives in developing new treatments for neurological conditions (Chrovian et al., 2018).
Material Science Applications
The synthesis and crystal structure analysis of substituted thiophenes have shown a wide spectrum of biological activities and applications in material science. Nagaraju et al. (2018) reported on the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, emphasizing its potential uses in organic electronics and as a precursor for developing compounds with antimicrobial and antiproliferative properties (Nagaraju et al., 2018).
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO4S/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-29(17,26)27)18(25)13-5-7-14(8-6-13)28-19(21,22)23/h1-8,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYJPMONRMXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
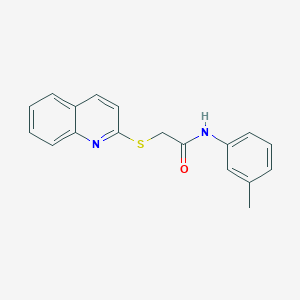
![N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2673963.png)
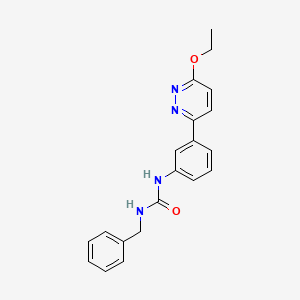
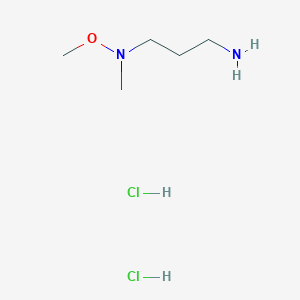



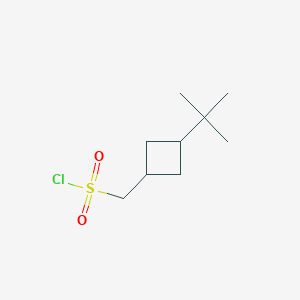
![1-(benzo[d]isoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide](/img/structure/B2673975.png)


![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2673979.png)
